methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate
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Overview
Description
Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate is an organic compound that features a complex structure with a combination of aromatic rings, nitro, bromo, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the nitration of a brominated aromatic compound followed by a condensation reaction with an amino benzoate derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized aromatic compound, while reduction could produce a more saturated derivative .
Scientific Research Applications
Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its nitro and bromo groups may participate in redox reactions, influencing cellular processes. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-nitrobenzoate: Shares similar functional groups but lacks the amino linkage.
Ethyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11BrN2O4 |
---|---|
Molecular Weight |
363.16 g/mol |
IUPAC Name |
methyl 4-[(4-bromo-3-nitrophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H11BrN2O4/c1-22-15(19)11-3-5-12(6-4-11)17-9-10-2-7-13(16)14(8-10)18(20)21/h2-9H,1H3 |
InChI Key |
XZMWSDKEEMMGGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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